3-Amino-5-chloropyridazin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-chloropyridazin-4-ol: is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyridazin-4-ol typically involves the chlorination of pyridazinone derivatives followed by amination. One common method includes the reaction of 3,6-dichloropyridazine with ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The purification steps often include recrystallization and column chromatography to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Amino-5-chloropyridazin-4-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized pyridazinone derivatives.
Reduction: Amino-substituted pyridazines.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-5-chloropyridazin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound has shown promise in the development of new drugs, particularly as anti-inflammatory and anticancer agents. Its unique structure allows it to interact with specific biological targets, making it a valuable candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 3-Amino-5-chloropyridazin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-6-chloropyridazine
- 3-Amino-4-bromo-6-chloropyridazine
- 3-Amino-5-bromopyridazin-4-ol
Comparison: Compared to its analogs, 3-Amino-5-chloropyridazin-4-ol exhibits unique reactivity due to the presence of both amino and hydroxyl groups on the pyridazine ring. This dual functionality allows for a broader range of chemical modifications and applications. Additionally, the chlorine atom provides a site for further substitution reactions, enhancing its versatility in synthetic chemistry .
Eigenschaften
Molekularformel |
C4H4ClN3O |
---|---|
Molekulargewicht |
145.55 g/mol |
IUPAC-Name |
3-amino-5-chloro-1H-pyridazin-4-one |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-7-8-4(6)3(2)9/h1H,(H2,6,8)(H,7,9) |
InChI-Schlüssel |
KYQDZYCRWVTMDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(=NN1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.